molecular formula C18H23N3O3 B7850239 2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7850239
M. Wt: 329.4 g/mol
InChI Key: VCYSADIUWHILAV-UHFFFAOYSA-N
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Description

The compound identified as “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity with specific properties and applications It is important in various scientific fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” likely involves large-scale chemical processes, including batch or continuous flow reactions. These methods ensure high yield and purity of the compound, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

“2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving “this compound” include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from reactions involving “this compound” depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, chemical reactions, and applications.

Uniqueness

“this compound” stands out due to its unique chemical structure and specific applications. Its distinct properties make it valuable in various scientific and industrial fields.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-18-20-14-6-4-3-5-13(14)17(22)21-18/h7-8,11H,3-6,9-10H2,1-2H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYSADIUWHILAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.